molecular formula C5H8N4O B155196 2-Amino-4-methoxy-6-methyl-1,3,5-triazine CAS No. 1668-54-8

2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Cat. No.: B155196
CAS No.: 1668-54-8
M. Wt: 140.14 g/mol
InChI Key: NXFQWRWXEYTOTK-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a heterocyclic compound with the molecular formula C5H8N4O. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is particularly noted for its role as a metabolite of certain herbicides, such as thifensulfuron-methyl .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-methoxy-6-methyl-1,3,5-triazine can be synthesized through the photocatalytic decomposition of sulfonylurea herbicides . Another method involves the thermal decomposition of chlorsulfuron, a sulfonylurea herbicide, which can be determined by gas chromatography using nitrogen-phosphorus detection .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis is typically aligned with the production of related triazine derivatives. These methods often involve controlled reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxy-6-methyl-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less documented.

    Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy positions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions can yield various derivatives with modified functional groups.

Scientific Research Applications

2-Amino-4-methoxy-6-methyl-1,3,5-triazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its role as a metabolite of herbicides and its application as a corrosion inhibitor further highlight its significance in various fields.

Properties

IUPAC Name

4-methoxy-6-methyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFQWRWXEYTOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041230
Record name 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1668-54-8
Record name 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1668-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name CV 399
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazin-2-amine, 4-methoxy-6-methyl-
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Record name 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-6-methyl-1,3,5-triazin-2-amine
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Record name 2-AMINO-4-METHOXY-6-METHYL-1,3,5-TRIAZINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

According to U.S. Pat. No. 3,754,547, 2-amino-s-triazine derivatives can be prepared by reaction of N-cyanimido-esters with guanidine, O-methylisourea or amides. This process is also unsuitable on an industrial scale, since the yields produced are only about one-half of the desired yield (a maximum yield of 45% results in the case of the important compound 2-amino-4-methoxy-6-methyl-s-triazine), and the free O-methylisourea base, which is relatively unstable, must be used as the starting substance in this process.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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